methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate
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Overview
Description
methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is a complex organic compound with a unique structure that combines a benzylpiperidine moiety with an aminomethylbenzenecarboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with an aminomethylbenzenecarboxylate precursor under specific conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context of its use. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-[(4-phenylpiperidino)methyl]benzenecarboxylate
- Methyl 3-amino-2-[(4-methylpiperidino)methyl]benzenecarboxylate
- Methyl 3-amino-2-[(4-ethylpiperidino)methyl]benzenecarboxylate
Uniqueness
methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is unique due to its specific benzylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate (CAS: 860783-81-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure combining a benzylpiperidine moiety with an aminomethylbenzenecarboxylate group. Its molecular formula is C21H26N2O2 with a molar mass of 338.44 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biological processes, influencing receptor activity and enzyme function:
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways, which could have implications for neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of cholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease .
Anticholinesterase Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticholinesterase activity. For instance, certain analogs have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), suggesting that this compound could also possess similar properties .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of compounds with similar structures in models of neurodegeneration. These effects may be mediated through the modulation of glutamate receptors, particularly NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound and its analogs can significantly inhibit AChE activity. For example, a study reported that certain derivatives showed IC50 values as low as 7.49 ± 0.16 µM compared to standard drugs like donepezil .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including COMT and NMDA receptors. These studies suggest favorable interactions that could lead to enhanced therapeutic effects against neurodegenerative conditions .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential AChE inhibitor |
Methyl 3-amino-2-[(4-methylpiperidino)methyl]benzenecarboxylate | Similar | Moderate AChE inhibition |
Methyl 3-amino-2-[(4-morpholinomethyl)benzene]carboxylate | Similar | Low AChE inhibition |
Properties
IUPAC Name |
methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)18-8-5-9-20(22)19(18)15-23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,17H,10-15,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPACUKJYKRIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)CN2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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